1-methyl-4-nitro-1H-pyrazol-3-ol
Overview
Description
“1-Methyl-4-nitro-1H-pyrazol-3-ol” is a chemical compound with the molecular formula C4H5N3O3 . It is part of the pyrazole family, which is a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole compounds, including “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Improvements in the overall yield of similar compounds have been observed due to modifications in the reaction conditions, continuation of the reaction under sonication conditions, and the radial chromatographic method used to isolate the pyrazole products .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using advanced NMR spectroscopy techniques, such as 1 H- 13 C HMBC, 1 H- 13 C HSQC, 1 H- 13 C H2BC, 1 H- 15 N HMBC, 1 H- 15 N LR-HSQMBC, 1 H- 1 H TOCSY, 1 H- 1 H COSY, 1 H- 1 H NOESY and 1,1-ADEQUATE experiments .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. For example, a radical addition followed by intramolecular cyclization can afford the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume can be measured .
Scientific Research Applications
Hydrogen-Bonded Structures and Molecular Interactions
Molecules of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibit polarized structures in the nitroaniline portion, forming chains of edge-fused rings through N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds. This demonstrates the molecule's potential in forming structured materials through specific molecular interactions (Portilla et al., 2007).
Reactivity of Nitropyrazoles
3,4,5-Trinitro-1H-pyrazole and its N-methyl derivative exhibit high reactivity, reacting with ammonia, aliphatic amines, and other nucleophiles. This highlights their potential in synthesizing various derivatives through nucleophilic substitution, useful in materials science and organic synthesis (Dalinger et al., 2013).
Corrosion Inhibition
Pyrazol derivatives have been studied for their effectiveness in mitigating steel corrosion in acidic environments, which is significant in the petroleum industry. Their potential as corrosion inhibitors can lead to advancements in materials protection and longevity (Singh et al., 2020).
Antibacterial Applications
Novel 5-methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ol derivatives synthesized through one-pot four-component domino reactions have been evaluated as antibacterial agents. This opens up new avenues in the development of antibacterial compounds and treatments (Muthineni et al., 2016).
Synthesis in Aqueous Medium
A green protocol for the synthesis of 4-(1-aryl-2-nitroethyl)-3-methyl-1H-pyrazol-5-ol through Michael addition of 3-methyl-2-pyrazolin-5-one with β-nitrostyrenes in an aqueous medium without a catalyst showcases an environmentally friendly approach to synthesizing pyrazol derivatives (Meshram et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 1-methyl-4-nitro-1H-pyrazol-3-ol are currently unknown. This compound belongs to the class of pyrazole derivatives, which are known to interact with a wide range of biological targets
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, or interaction with receptors . The exact mode of action would depend on the specific target of this compound.
Biochemical Pathways
Pyrazole derivatives are known to affect a variety of biochemical pathways depending on their specific targets
Result of Action
Depending on its specific targets and mode of action, this compound could have a variety of effects at the molecular and cellular level
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules
Properties
IUPAC Name |
2-methyl-4-nitro-1H-pyrazol-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c1-6-2-3(7(9)10)4(8)5-6/h2H,1H3,(H,5,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERLTMWGMBPYCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244640 | |
Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1458593-78-6 | |
Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-4-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1458593-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-nitro-1H-pyrazol-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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